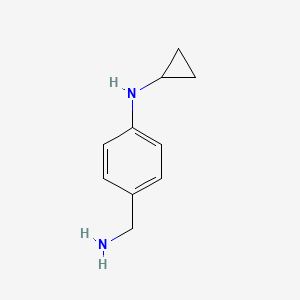

4-(aminomethyl)-N-cyclopropylaniline

Description

Contextual Significance in Modern Organic Synthesis and Design

The N-cyclopropylaniline scaffold is a key structural element in a variety of organic compounds, valued for its unique electronic and steric properties. The cyclopropyl (B3062369) group, due to its inherent ring strain, imparts distinct reactivity and conformational rigidity. In the realm of modern organic synthesis, N-cyclopropylanilines serve as versatile building blocks. For instance, a common method for the synthesis of substituted N-cyclopropylanilines is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and cyclopropylamine (B47189). This method's robustness allows for the introduction of a wide array of substituents on the aromatic ring, paving the way for the creation of diverse chemical libraries. acs.org

The aminomethyl group, when attached to an aromatic ring, significantly influences the molecule's properties. It can act as a hydrogen bond donor and acceptor, and its basic nature allows for salt formation, which can be advantageous for the purification and formulation of active pharmaceutical ingredients. The presence of this group can also be a key site for further chemical modifications.

The combination of these two functionalities in 4-(aminomethyl)-N-cyclopropylaniline suggests its potential as a bifunctional building block in the synthesis of more complex molecules with tailored properties.

Foundational Research and Conceptual Background

The conceptual basis for the interest in this compound stems from extensive research on related N-cyclopropylaniline derivatives. These compounds have been investigated for their utility as mechanistic probes in chemical and biological systems. Upon single-electron transfer (SET) oxidation, the N-cyclopropylaniline radical cation can undergo an irreversible ring-opening of the cyclopropyl group. acs.org This characteristic makes them valuable tools for studying oxidative processes.

Furthermore, theoretical studies, such as those employing density functional theory (DFT), have been used to investigate the reactivity of N-cyclopropylaniline derivatives. For example, computational analyses have shed light on the mechanisms of N-dealkylation of related compounds like N-cyclopropyl-N-methylaniline, highlighting the influence of electronic effects on their metabolic pathways. rsc.org This foundational research provides a framework for predicting the chemical behavior and potential applications of this compound.

Scope and Academic Objectives of Research on the Compound

While specific research objectives for this compound are not explicitly detailed in the available literature, a clear academic scope can be inferred from the study of analogous compounds. Key research directions would likely include:

Development of Novel Synthetic Methodologies: Exploring efficient and stereoselective methods for the synthesis of this compound and its derivatives would be a primary objective. This could involve optimizing existing coupling strategies or developing entirely new synthetic routes.

Investigation of Physicochemical Properties: A thorough characterization of the compound's physical and chemical properties would be essential. This would include determining its solubility, pKa, and electrochemical potential, as well as acquiring detailed spectroscopic data.

Exploration of Reactivity and Mechanistic Studies: Investigating the reactivity of the aminomethyl and N-cyclopropyl groups, both independently and in concert, would provide valuable insights into the molecule's chemical behavior. This could involve studying its susceptibility to oxidation, its coordination chemistry with metals, and its participation in various organic transformations.

Evaluation of Biological Activity: Given the prevalence of the N-cyclopropylaniline and aminomethylphenyl motifs in bioactive molecules, a significant academic objective would be to screen this compound for various biological activities.

Detailed Research Findings

As of the current body of scientific literature, detailed experimental findings specifically for this compound are scarce. However, we can extrapolate potential characteristics based on the known properties of its core structures.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Basis for Prediction |

| Molecular Formula | C10H14N2 | Based on chemical structure |

| Molecular Weight | 162.23 g/mol | Based on chemical structure |

| Appearance | Likely a liquid or low-melting solid | General property of similar anilines |

| Solubility | Expected to have some aqueous solubility, particularly at acidic pH | Presence of the basic aminomethyl and amino groups |

| Basicity | Expected to be a di-basic compound | Presence of two amino groups |

Table 2: Potential Spectroscopic Data for this compound (Hypothetical)

| Spectroscopic Technique | Expected Key Features |

| 1H NMR | Signals corresponding to the aromatic protons, the benzylic protons of the aminomethyl group, the methine and methylene (B1212753) protons of the cyclopropyl group, and the N-H protons. |

| 13C NMR | Resonances for the aromatic carbons, the benzylic carbon, and the carbons of the cyclopropyl ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic). |

It is important to reiterate that the data presented in these tables are predictive and require experimental validation through the synthesis and characterization of this compound.

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2 |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

4-(aminomethyl)-N-cyclopropylaniline |

InChI |

InChI=1S/C10H14N2/c11-7-8-1-3-9(4-2-8)12-10-5-6-10/h1-4,10,12H,5-7,11H2 |

InChI Key |

KSVCPOPMPHOFGU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=CC=C(C=C2)CN |

Origin of Product |

United States |

Synthetic Methodologies and Route Development for 4 Aminomethyl N Cyclopropylaniline

Retrosynthetic Strategies and Key Precursor Identification

Retrosynthetic analysis of 4-(aminomethyl)-N-cyclopropylaniline allows for the disconnection of the molecule into simpler, more readily available precursors. The primary bonds targeted for disconnection are the C-N bond between the aniline (B41778) ring and the cyclopropyl (B3062369) group, and the C-C bond connecting the aminomethyl group to the aromatic ring.

Key Disconnections and Precursors:

Disconnection of the N-cyclopropyl bond: This is a common strategy that leads back to a 4-(aminomethyl)aniline derivative (or a protected version) and a cyclopropylating agent. The key precursor identified through this route is often a p-substituted aniline, such as 4-bromo-(aminomethyl)benzene or a related halide, which can then undergo N-arylation.

Disconnection of the C-aminomethyl bond: This approach starts with an N-cyclopropylaniline core that is subsequently functionalized at the para-position. This identifies N-cyclopropylaniline itself as a key intermediate, which would then undergo reactions like formylation followed by reductive amination, or cyanation followed by reduction, to install the aminomethyl group.

Combined Disconnection Strategy: A more convergent approach might involve starting with a simpler para-substituted benzene (B151609), like p-bromotoluene or p-bromobenzonitrile. This allows for the sequential introduction of the nitrogen functionalities.

These strategies lead to the identification of several key precursors, as detailed in the table below.

| Retrosynthetic Strategy | Key Precursor 1 | Key Precursor 2 | Subsequent Steps |

| N-Cyclopropylation First | 4-Bromoaniline | Cyclopropylamine (B47189) | Buchwald-Hartwig amination, then formylation and reductive amination of the resulting N-cyclopropylaniline. |

| Aminomethyl Intro First | 4-Bromobenzyl bromide | Ammonia (B1221849) (or equivalent) | Amination of the benzyl (B1604629) bromide, protection of the amine, N-cyclopropylation, and deprotection. |

| Convergent Approach | p-Bromobenzonitrile | Cyclopropylamine | N-cyclopropylation followed by reduction of the nitrile group. |

Classical Synthetic Approaches

Traditional methods for synthesizing substituted anilines provide a robust foundation for the preparation of this compound. These approaches often rely on well-established reaction classes.

Amination Reactions in Arylamine Synthesis

The formation of the arylamine bond is a cornerstone of aniline synthesis. Transition-metal-catalyzed cross-coupling reactions are the most prevalent methods. researchgate.netnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for forming C-N bonds. organic-chemistry.org It can be employed to couple an aryl halide (e.g., a derivative of 4-bromobenzylamine) with cyclopropylamine. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Ullmann Condensation: A classical copper-catalyzed method for N-arylation. wjpmr.com While often requiring harsher conditions than palladium-catalyzed methods, it remains a viable option for coupling aryl halides with amines. wjpmr.com

These reactions are fundamental in strategies where the aniline nitrogen is functionalized late in the synthesis.

Cyclopropylation Strategies on Nitrogen

The introduction of the cyclopropyl group onto the nitrogen atom of the aniline is a critical step. The Buchwald-Hartwig amination is particularly well-suited for this transformation. acs.orgresearchgate.net Research has demonstrated the successful Pd-catalyzed coupling of various bromobenzenes with cyclopropylamine in moderate to high yields. acs.org This method is often preferred due to its high efficiency and functional group tolerance.

| Catalyst System | Substrates | Conditions | Yield |

| Palladium(II) acetate, phosphine ligand | Aryl bromide, Cyclopropylamine | Base (e.g., NaOtBu), Toluene (B28343), Heat | 85-92% researchgate.net |

| Copper(I) Iodide, Ligand | Aryl iodide, Cyclopropylamine | Base (e.g., K2CO3), DMSO, Heat | Variable |

Reductive Amination Pathways for Aminomethyl Introduction

Reductive amination is a highly effective and widely used method for forming amines from carbonyl compounds. wikipedia.org This pathway is ideal for introducing the aminomethyl group onto the N-cyclopropylaniline scaffold. The process involves two main steps:

Imine Formation: A 4-formyl-N-cyclopropylaniline intermediate reacts with an amine source, typically ammonia or its equivalent, under mildly acidic conditions to form an imine. masterorganicchemistry.com

Reduction: The resulting imine is then reduced to the desired amine. masterorganicchemistry.com

A key advantage of this method is that it can often be performed as a one-pot reaction, which improves efficiency. wikipedia.org A variety of reducing agents can be employed, each with specific advantages.

| Reducing Agent | Characteristics |

| Sodium borohydride (B1222165) (NaBH4) | A common and cost-effective reagent, though it can also reduce the initial aldehyde if conditions are not optimized. masterorganicchemistry.com |

| Sodium cyanoborohydride (NaBH3CN) | More selective for reducing imines in the presence of aldehydes, effective under the mildly acidic conditions required for imine formation. masterorganicchemistry.comchemistrysteps.com |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) | A mild and effective reagent, often used as a less toxic alternative to NaBH3CN. masterorganicchemistry.com |

| Catalytic Hydrogenation (H2/Pd, Pt, Ni) | A clean method that produces water as the only byproduct, but may not be compatible with other reducible functional groups in the molecule. |

This two-step sequence provides a controlled way to introduce the aminomethyl group, avoiding the over-alkylation issues that can plague direct alkylation methods. masterorganicchemistry.com

Cross-Coupling Reactions for Aniline Derivatization

Cross-coupling reactions are indispensable in modern organic synthesis for constructing the carbon-carbon and carbon-heteroatom bonds necessary for complex molecules like this compound. nih.govresearchgate.net Beyond the initial C-N bond formation, these reactions can be used to build the carbon skeleton or introduce functional handles.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organohalide is a versatile method for C-C bond formation. mdpi.com For instance, a boronic ester could be installed on the aniline ring, which is then coupled with a suitable partner to build a more complex scaffold before the aminomethyl group is revealed.

Heck and Sonogashira Couplings: These reactions can be used to introduce vinyl or alkynyl groups, respectively, which can then be further transformed into the desired aminomethyl functionality through multi-step sequences.

The strategic application of various cross-coupling reactions allows for modular and flexible synthetic routes. chemrxiv.org

Modern and Sustainable Synthetic Innovations

Photoredox Catalysis: The use of visible light in conjunction with a photocatalyst offers a mild and powerful way to forge chemical bonds. nih.gov Nickel-catalyzed photoredox reactions, for example, can facilitate C-N bond formation under gentle conditions, potentially reducing the need for high temperatures and strong bases. nih.gov

Earth-Abundant Metal Catalysis: To reduce reliance on expensive and precious metals like palladium, researchers are developing catalytic systems based on more abundant metals such as copper, nickel, and iron. wjpmr.comnih.govchemrxiv.org These catalysts can often promote similar cross-coupling reactions, offering a more cost-effective and sustainable alternative.

Micellar Catalysis: Performing reactions in water using surfactants to create micellar nanoreactors is a key strategy in green chemistry. The Suzuki cross-coupling has been successfully demonstrated in aqueous micellar systems, which can enhance reaction rates and eliminate the need for volatile organic solvents. mdpi.com

One-Pot and Telescoped Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without isolating intermediates (one-pot) or where the product of one reaction is directly fed into the next (telescoping) significantly reduces waste, solvent use, and energy consumption. wikipedia.org The reductive amination pathway is particularly amenable to a one-pot approach. wikipedia.org

By integrating these modern techniques, the synthesis of this compound can be made more efficient, economical, and environmentally benign.

Catalytic Methodologies (e.g., Palladium-catalyzed amination)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a cornerstone for the formation of C-N bonds and are highly applicable to the synthesis of this compound. wikipedia.orglibretexts.org This reaction facilitates the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgorganic-chemistry.org

For the synthesis of the target compound, a practical route would employ a commercially available starting material such as 4-bromobenzylamine, which would first undergo protection of the primary amine, for example, with a Boc group to yield N-(4-bromobenzyl)carbamic acid tert-butyl ester. This protected intermediate can then be subjected to a Buchwald-Hartwig amination with cyclopropylamine. The reaction typically involves a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate), a phosphine ligand, and a base. acs.orgresearchgate.net

The choice of ligand is critical for the efficiency of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as BrettPhos, XPhos, or SPhos have been shown to be highly effective in promoting the coupling of a wide range of amines and aryl halides. acs.orgyoutube.com The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to afford the N-arylated amine and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com Following the successful coupling, the Boc protecting group can be readily removed under acidic conditions to yield the final product, this compound.

| Parameter | Description | Relevance to Synthesis |

| Catalyst | Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand (e.g., BrettPhos, XPhos). acs.orgresearchgate.net | Essential for facilitating the C-N bond formation between the aryl halide and cyclopropylamine. |

| Substrates | Protected 4-(aminomethyl)aryl halide and cyclopropylamine. | The protecting group on the aminomethyl moiety prevents side reactions. |

| Base | Typically a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu). | Facilitates the deprotonation of the amine, a key step in the catalytic cycle. |

| Solvent | Anhydrous, aprotic solvents like toluene or dioxane are commonly used. | Provides a suitable medium for the reaction to proceed efficiently. |

Photocatalytic Approaches in Amino Compound Synthesis

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild and selective reaction conditions. rsc.orgresearchgate.net While a direct photocatalytic synthesis of this compound has not been reported, photocatalytic methods for the synthesis of N-aryl amines are being developed. rsc.org These methods often involve the generation of radical intermediates under visible light irradiation, which can then participate in C-N bond-forming reactions.

One potential, albeit more exploratory, photocatalytic approach could involve the dehydrogenation of an allylic amine precursor to form the N-aryl amine. rsc.orgresearchgate.net However, a more direct application to the target molecule is not immediately obvious. A more relevant photocatalytic strategy could be in the synthesis of precursors. For instance, photocatalytic methods for the reduction of nitroarenes to anilines are known and could be employed in the synthesis of aniline-containing starting materials. researchgate.net

Furthermore, photocatalytic oxidative coupling of arylamines has been demonstrated, although this typically leads to azoaromatic compounds rather than N-alkylanilines. nih.govacs.org The development of novel photocatalytic systems that can directly couple primary amines like cyclopropylamine with aryl partners remains an active area of research.

Flow Chemistry Applications

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. newdrugapprovals.orgnih.govacs.org The synthesis of aniline derivatives and related compounds has been successfully adapted to flow chemistry systems. newdrugapprovals.orgacs.org

For the synthesis of this compound, a multi-step flow process could be envisioned. For example, the reduction of a nitroaromatic precursor to the corresponding aniline can be performed in a flow reactor using a packed-bed catalyst, such as palladium on carbon (Pd/C), with hydrogen gas. newdrugapprovals.orgmdpi.com This approach allows for safe handling of hydrogen and efficient catalyst use.

The subsequent Buchwald-Hartwig amination step could also be translated to a flow process. This would involve pumping a solution of the aryl halide, amine, catalyst, and base through a heated reactor coil. The precise control over reaction temperature and residence time afforded by flow reactors can lead to improved yields and reduced side product formation. The ability to couple reaction steps in a continuous sequence without isolating intermediates is a key advantage of flow chemistry. nih.gov

| Flow Chemistry Step | Description | Advantages |

| Nitro Reduction | Continuous hydrogenation of a nitro-precursor using a packed-bed catalyst. newdrugapprovals.orgmdpi.com | Enhanced safety in handling H₂, efficient catalyst use, high throughput. |

| C-N Coupling | Buchwald-Hartwig amination in a heated flow reactor. | Precise control of temperature and residence time, improved yield and purity. |

| Solvent Switching | In-line solvent exchange between reaction steps. nih.gov | Avoids manual workup and purification of intermediates, streamlining the process. |

Environmentally Benign Protocols and Solvent Minimization

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign protocols, often referred to as "green chemistry." This includes the use of less hazardous solvents, minimizing waste, and employing catalytic methods. tandfonline.com

In the context of synthesizing this compound, several green chemistry principles can be applied. The use of palladium-catalyzed amination itself is a step towards a greener process, as it avoids harsher, stoichiometric reagents. researchgate.net Further improvements can be made by performing the reaction in more environmentally friendly solvents. Recent research has shown that Buchwald-Hartwig aminations can be carried out in aqueous micellar solutions, using surfactants to create nanoreactors that facilitate the reaction in water. nih.govrsc.orgresearchgate.net This approach significantly reduces the reliance on volatile organic solvents.

Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve yields, often with reduced solvent volumes. tandfonline.com A microwave-assisted Buchwald-Hartwig amination could potentially shorten the synthesis time for the target molecule. Furthermore, catalyst systems with very low palladium loadings (in the ppm range) are being developed, which reduces the environmental impact associated with precious metal catalysts. nih.govrsc.orgresearchgate.net

Stereochemical Control in Synthesis (if applicable to chiral analogues)

The parent molecule, this compound, is achiral. However, the synthesis of chiral analogues, for instance, where a stereocenter is present on the aminomethyl group (e.g., 4-(1-aminoethyl)-N-cyclopropylaniline), would require stereochemical control.

The synthesis of such chiral analogues could be achieved through several strategies. One approach would be to start with a chiral building block, such as a chiral amino alcohol, which can be converted to the corresponding chiral aminomethyl-substituted aryl halide. This chiral starting material would then be carried through the synthetic sequence, with the stereocenter already established.

Alternatively, asymmetric synthesis methods could be employed. For example, the asymmetric hydrogenation of an appropriate imine or enamine precursor could generate the chiral amine with high enantioselectivity. acs.orgnih.gov Transition metal catalysts with chiral ligands are widely used for this purpose. acs.orgnih.gov Another strategy could involve the asymmetric addition of a nucleophile to a trifluoromethyl imine precursor, which has been shown to be an effective method for the synthesis of chiral α-trifluoromethyl amines. nih.gov

Scalability Considerations for Laboratory and Pilot Research

The scalability of a synthetic route is a crucial factor for its practical application in laboratory and pilot-scale research. The proposed synthesis of this compound via a protected intermediate and a final Buchwald-Hartwig amination step is generally considered scalable.

The protection of the aminomethyl group using a Boc group is a robust and scalable reaction. The Buchwald-Hartwig amination has also been demonstrated to be scalable, although the cost of the palladium catalyst and ligand can be a consideration for large-scale synthesis. researchgate.net The use of highly active catalysts with low loadings can mitigate this issue. nih.govrsc.orgresearchgate.net

Reactivity Profiles and Mechanistic Investigations of 4 Aminomethyl N Cyclopropylaniline

Cyclopropane (B1198618) Ring Reactivity

The three-membered cyclopropane ring is a source of considerable ring strain, estimated at approximately 28 kcal/mol. acs.org This inherent strain energy is a principal driving force for reactions that lead to the opening of the ring, a process that can be initiated through radical, acid-catalyzed, or electrophilic pathways.

The N-cyclopropylaniline (CPA) moiety is a well-established probe for single-electron transfer (SET) processes due to the rapid and irreversible ring-opening that follows the formation of its radical cation. acs.orgresearchgate.net This reactivity is a cornerstone of its mechanistic utility in chemical and biological systems.

The process is initiated by a one-electron oxidation of the aniline (B41778) nitrogen, which can be achieved through methods such as photoredox catalysis or electrochemistry, to form the corresponding nitrogen radical cation (CPA•+). rsc.orgnih.gov This intermediate is short-lived and rapidly undergoes a spontaneous ring-opening of the cyclopropyl (B3062369) group. acs.orgresearchgate.net This step is irreversible and is driven by the thermodynamic benefit of releasing the inherent strain energy of the three-membered ring. acs.org The ring-opening results in the formation of a more stable iminium distonic radical cation, where the radical and cationic charges are separated. acs.org

This ring-opening is a very fast process, with rate constants that can effectively outcompete other potential pathways for the radical cation, such as back electron transfer (BET) or quenching by antioxidants. acs.org The lifetime of the initial radical cation is therefore dictated by the rate of this cyclopropyl ring-opening. acs.org For instance, studies on N-cyclopropylaniline and its analogs have measured radical cation lifetimes in the range of 140 to 580 nanoseconds. researchgate.net

The resulting distonic radical cation is a versatile intermediate that can engage in various downstream chemical reactions, such as intermolecular [3+2] annulations with alkenes to form five-membered carbocycles. rsc.orgrsc.org

The cyclopropane ring in structures related to 4-(aminomethyl)-N-cyclopropylaniline is susceptible to cleavage under acidic conditions. researchgate.netrsc.org This type of reaction is well-documented for cyclopropane rings, particularly when adjacent to a group that can stabilize a positive charge. The mechanism typically involves the protonation of the cyclopropane ring by a strong acid. This protonation weakens the C-C bonds of the ring, making it vulnerable to nucleophilic attack.

The subsequent ring-opening can proceed via an SN1 or SN2-type mechanism. In an SN1-type pathway, the protonated cyclopropane opens to form a secondary or tertiary carbocation, which is then trapped by a nucleophile. In an SN2-type pathway, a nucleophile directly attacks one of the carbon atoms of the protonated ring, leading to concerted ring cleavage. The regioselectivity of the cleavage is influenced by the substitution pattern on the cyclopropane ring and the ability of adjacent functional groups to stabilize the developing positive charge. For N-cyclopropylanilines, the nitrogen atom can stabilize an adjacent carbocation through resonance, influencing the outcome of the ring-opening reaction.

Activation of the cyclopropane ring by electrophiles, particularly Lewis acids, can initiate ring-opening and subsequent rearrangements. uni-regensburg.de In donor-acceptor (D-A) cyclopropanes, Lewis acid activation of an acceptor group facilitates the cleavage of the bond between the donor-substituted carbon and an adjacent carbon, often proceeding through an S_N1-type ring opening to generate a cationic intermediate. uni-regensburg.de

For N-cyclopropyl-substituted compounds, the formation of a cationic center on the nitrogen atom or an adjacent carbon can trigger complex rearrangements. Computational and experimental studies on related N-cyclopropyl nitrenium ions have shown that several low-barrier reaction pathways are possible. chemrxiv.org These include:

Cyclopropyl Ring Expansion: A 1,2-shift of a cyclopropyl CH2 group to the cationic center can occur, leading to the formation of a strained, four-membered azetium ion. This intermediate can then be trapped by nucleophiles. chemrxiv.org

Ethylene (B1197577) Elimination: The cyclopropyl group can fragment, eliminating ethylene and forming an isonitrilium ion. chemrxiv.org

Wagner-Meerwein Type Rearrangements: If a carbocation is formed on a carbon adjacent to the cyclopropane ring, a classic Wagner-Meerwein rearrangement can occur, where a bond from the cyclopropane ring migrates to the cationic center. This results in a ring-opened structure.

The specific pathway followed depends on the stability of the intermediates and the reaction conditions, including the solvent and the nature of the electrophile. chemrxiv.org

Aromatic Amine Reactivity

The aniline portion of the molecule dictates its reactivity towards electrophiles and its behavior under oxidative conditions.

The aniline ring in this compound is highly activated towards electrophilic aromatic substitution (S_EAr). wikipedia.org This is due to the presence of two electron-donating groups: the N-cyclopropylamino group and the p-aminomethyl group. Both substituents are activating and act as ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. wikipedia.org

In this specific molecule, the N-cyclopropylamino and aminomethyl groups are situated para to each other. Consequently, the para position relative to each group is already occupied. Therefore, electrophilic attack will be directed to the unoccupied positions ortho to the stronger activating group, which is the N-cyclopropylamino group. The nitrogen atom of this group can effectively stabilize the cationic intermediate (the sigma complex or arenium ion) formed during the substitution through resonance, significantly enhancing the reaction rate compared to benzene (B151609). wikipedia.orglibretexts.org The expected substitution pattern would therefore be at the carbons C2 and C6 of the aniline ring.

The aromatic amine is readily oxidized, typically via a single-electron transfer (SET) mechanism, to form a nitrogen-centered radical cation. acs.org This process is a key initial step that enables the subsequent reactivity of the cyclopropane ring, as discussed in section 3.1.1. rsc.orgnih.gov The oxidation can be initiated by various means, including photochemical sensitization, electrochemical oxidation at an anode, or reaction with chemical oxidants. acs.orgrsc.org

Anilines are particularly susceptible to this type of one-electron oxidation. researchgate.net The formation of the radical cation is often the rate-determining step in oxidative transformations. Bimolecular rate constants for the oxidation of N-cyclopropylaniline analogs by triplet-state photosensitizers are typically very high, in the range of ~9 x 10⁸ to 4 x 10⁹ M⁻¹s⁻¹. researchgate.net

Once formed, this radical cation is the pivotal intermediate that undergoes the rapid and irreversible ring-opening of the cyclopropyl group, demonstrating the intimate connection between the reactivity of the aromatic amine and the cyclopropane ring. acs.orgnih.gov

Nitrosation Reactions and N-Cleavage Events

The nitrosation of N,N-dialkyl aromatic amines, such as this compound, presents a complex reaction with multiple potential outcomes. Studies on analogous N-cyclopropyl-N-alkylanilines have provided significant mechanistic insights. When treated with nitrous acid, these compounds undergo a rapid reaction characterized by the specific cleavage of the cyclopropyl group from the nitrogen atom, yielding the corresponding N-alkyl-N-nitrosoaniline. acs.orgnih.gov This selective N-dealkylation is noteworthy because it suggests a mechanism that goes beyond simple acid-catalyzed hydrolysis.

The prevailing mechanism involves the initial formation of an amine radical cation. acs.orgnih.gov This intermediate is then prone to rapid opening of the high-strain cyclopropane ring. This ring-opening process is thermodynamically favorable due to the release of approximately 28 kcal/mol of strain energy. The resulting structure is an iminium ion with a carbon-centered radical. This reactive intermediate can then either combine with nitric oxide (NO) or undergo further oxidation to form the final products.

This mechanistic pathway is supported by the nature of the products observed in related reactions. For instance, the reaction of 4-chloro-N-2-phenylcyclopropyl-N-methylaniline with nitrous acid yielded 4-chloro-N-methyl-N-nitrosoaniline, cinnamaldehyde, and other products derived from the opened cyclopropane ring. acs.orgnih.gov The specific cleavage of the cyclopropyl group, irrespective of the nature of the other alkyl substituent (e.g., methyl, ethyl, isopropyl, benzyl), further reinforces the proposed radical cation mechanism. acs.orgnih.gov

The utilization of N-cyclopropylanilines as probes has been instrumental in understanding the oxidative properties of various agents. The irreversible ring-opening following a single-electron oxidation serves as a reliable indicator of such a mechanism. researchgate.netacs.org

Aminomethyl Group Transformations

The primary amine of the aminomethyl group in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. chemguide.co.uk This characteristic allows it to participate in a variety of chemical transformations by attacking electron-deficient centers. quora.com The nucleophilicity of this primary amine is a key factor in its reactivity profile.

In general, amines are effective nucleophiles in reactions with various electrophiles. chemguide.co.uk The reactivity of the primary amine in this compound is influenced by the electronic properties of the substituted aniline ring. The N-cyclopropyl group and the aminomethyl group itself can modulate the electron density on the aromatic ring and, consequently, the basicity and nucleophilicity of the primary amine.

Mannich-Type Reactions and Related Condensations

The primary amine of the aminomethyl group is a suitable component for Mannich-type reactions. The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. nih.gov In this context, this compound can act as the amine component.

The reaction typically proceeds through the formation of an iminium ion from the reaction of the amine and the aldehyde. This electrophilic iminium ion then reacts with a carbon nucleophile (the active hydrogen compound) to form the final aminomethylated product. The versatility of the Mannich reaction allows for the synthesis of a wide array of compounds by varying the aldehyde and the active hydrogen-containing substrate. mdpi.com

The aminomethyl group can also participate in other condensation reactions. For example, it can react with carbonyl compounds to form Schiff bases (imines), which are versatile intermediates in organic synthesis.

Derivatization via N-Alkylation and Acylation

The primary amine of the aminomethyl group can be readily derivatized through N-alkylation and N-acylation reactions.

N-Alkylation: This involves the reaction of the amine with an alkylating agent, such as an alkyl halide, to form a secondary or tertiary amine. nih.gov The reaction proceeds via nucleophilic substitution, where the amine's lone pair attacks the electrophilic carbon of the alkylating agent. The degree of alkylation can often be controlled by the stoichiometry of the reactants and the reaction conditions. Modern methods for N-alkylation also include the use of alcohols as alkylating agents in the presence of a catalyst, offering a more environmentally friendly approach. organic-chemistry.orgnih.gov

N-Acylation: This is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. chemguide.co.uk This reaction is typically very rapid and exothermic. The resulting amide is a stable functional group with different chemical properties compared to the original amine. Acylation can be used to protect the amino group or to introduce new functional moieties into the molecule.

Regioselectivity and Chemoselectivity in Complex Reactions

The structure of this compound presents multiple reactive sites, leading to considerations of regioselectivity and chemoselectivity in its reactions.

Regioselectivity: In electrophilic aromatic substitution reactions, the substituents on the aniline ring direct the incoming electrophile to specific positions (ortho, meta, or para). The N-cyclopropylamino group and the aminomethyl group are both activating, ortho-, para-directing groups. youtube.com Therefore, electrophilic attack will preferentially occur at the positions ortho and para to these groups. The interplay between these two groups will determine the final substitution pattern.

Chemoselectivity: With multiple nucleophilic centers—the secondary amine of the N-cyclopropyl group, the primary amine of the aminomethyl group, and the electron-rich aromatic ring—chemoselectivity becomes a critical aspect of its reactivity. For instance, in reactions with an electrophile, the relative nucleophilicity of these sites will determine which one reacts preferentially. The primary amine is generally more nucleophilic than the secondary aniline nitrogen due to the delocalization of the lone pair of the aniline nitrogen into the aromatic ring. This difference in reactivity can be exploited to achieve selective transformations. For example, under certain conditions, it might be possible to selectively acylate or alkylate the primary amine without affecting the secondary amine or the aromatic ring.

Kinetic and Thermodynamic Aspects of Reactions

The outcome of chemical reactions involving this compound can be governed by either kinetic or thermodynamic control. libretexts.org

Kinetic Control: Under kinetic control, the major product is the one that is formed the fastest. This usually corresponds to the reaction pathway with the lowest activation energy. libretexts.org For example, in electrophilic aromatic substitution, the initial site of attack might be determined by the most rapid formation of a stable carbocation intermediate.

Thermodynamic Control: Under thermodynamic control, the reaction is reversible, and the major product is the most stable one. libretexts.org This is typically achieved at higher temperatures, which provide enough energy to overcome the activation barriers for both the forward and reverse reactions, allowing an equilibrium to be established. libretexts.org The product distribution will then reflect the relative thermodynamic stabilities of the possible products.

The study of reaction kinetics can provide valuable information about the reaction mechanism, including the rate-determining step and the influence of various parameters on the reaction rate. Thermodynamic studies can help in understanding the relative stabilities of reactants, intermediates, and products, and in predicting the position of chemical equilibrium. researchgate.netmdpi.comekb.egmdpi.com

Elucidation of Reaction Pathways through Experimental and Computational Methods

The reactivity of this compound is fundamentally shaped by the intricate interplay between the aniline nitrogen, the strained cyclopropyl ring, and the aminomethyl substituent on the phenyl ring. Mechanistic investigations, supported by both experimental observations and computational modeling of related N-cyclopropylaniline systems, have revealed a predominant reaction pathway involving the electronic activation of the nitrogen atom.

A key feature of the reactivity of N-cyclopropylanilines is the susceptibility of the cyclopropyl group to ring-opening reactions, particularly under oxidative conditions. nih.govmcneill-group.org This reactivity is a direct consequence of the inherent strain in the three-membered ring and the ability of the nitrogen atom to stabilize radical cation intermediates.

Experimental studies on N-alkyl-N-cyclopropylanilines, for instance, have provided significant insights into their behavior in the presence of reagents like nitrous acid. nih.govresearchgate.net These investigations consistently show a selective cleavage of the cyclopropyl group from the nitrogen atom. This process is initiated by the formation of an amine radical cation. nih.gov The subsequent rapid opening of the cyclopropyl ring leads to the formation of an iminium ion with a carbon-centered radical. This intermediate can then react further, for example, by combining with nitric oxide or undergoing further oxidation. nih.gov

The general mechanism, elucidated through studies on analogous compounds, can be depicted as follows:

Formation of the Amine Radical Cation: The initial step in many reactions of N-cyclopropylanilines is a single-electron transfer (SET) from the nitrogen atom, leading to the formation of an amine radical cation. This can be initiated by chemical oxidants, electrochemical methods, or photosensitizers. mcneill-group.orgresearchgate.net The presence of the electron-donating aminomethyl group at the para position of this compound is expected to facilitate this step by increasing the electron density on the aniline ring system, thereby lowering the oxidation potential.

Cyclopropyl Ring Opening: The high ring strain of the cyclopropyl group makes the radical cation intermediate susceptible to rapid and irreversible ring opening. researchgate.net This process is thermodynamically favorable and results in the formation of a more stable, delocalized radical species.

Formation of Iminium Ion and Subsequent Reactions: The ring-opened intermediate can be described as an iminium ion with a distal carbon-centered radical. This highly reactive species can then undergo a variety of subsequent reactions, including nucleophilic attack, radical coupling, or further oxidation, leading to a range of potential products.

While specific experimental data for this compound is not extensively available in the public domain, the reactivity of closely related compounds provides a strong basis for predicting its behavior. For example, the reaction of 4-chloro-N-2-phenylcyclopropyl-N-methylaniline with nitrous acid yielded a variety of products resulting from the cleavage of the cyclopropyl ring. nih.gov

Table 1: Representative Product Distribution in the Nitrosation of a Substituted N-Cyclopropylaniline Derivative nih.gov

| Product | Yield (%) |

| 4-chloro-N-methyl-N-nitrosoaniline | 76 |

| cinnamaldehyde | 55 |

| 3-phenyl-5-hydroxyisoxazoline | 26 |

| 5-(N-4-chlorophenylmethylamino)-3-phenylisoxazoline | 8 |

This table is illustrative of the types of products that can be formed from the ring-opening of the cyclopropyl group in a related system.

Computational studies on similar systems have corroborated these experimental findings, providing a deeper understanding of the energetics and transition states involved in the reaction pathways. chemrxiv.org Density Functional Theory (DFT) calculations, for instance, can be used to model the structure of the radical cation, calculate the energy barrier for cyclopropyl ring opening, and predict the relative stability of various intermediates and products. These computational approaches are invaluable for elucidating mechanisms that are difficult to probe experimentally. sapub.orgnih.govnih.gov

The aminomethyl group in this compound introduces an additional layer of complexity and potential reactivity. This functional group can itself participate in reactions, for example, by acting as a nucleophile or by being susceptible to oxidation. The interplay between the reactivity of the N-cyclopropyl aniline core and the aminomethyl substituent would be a key area for further experimental and computational investigation.

Furthermore, N-cyclopropylanilines are known to be important precursors in the synthesis of quinoline (B57606) derivatives, which are a class of heterocyclic compounds with significant biological and pharmaceutical applications. nih.govnih.govrsc.org The reaction typically involves the cyclization of the aniline derivative under appropriate conditions. The specific reaction pathways and the efficiency of such syntheses would be influenced by the nature and position of substituents on the aniline ring.

No Specific Computational and Theoretical Chemistry Studies Found for this compound

Despite a thorough search for scientific literature, no specific computational and theoretical chemistry studies focusing on the compound This compound were identified. The search included quantum chemical calculations (such as DFT and Ab initio methods), molecular dynamics and conformational analysis, reaction pathway modeling, and the effects of solvents on its structure and reactivity.

While there is a considerable body of research on related aniline derivatives and the application of computational methods in chemistry, the specific quantitative data and detailed research findings required to populate the requested article outline for this compound are not available in the reviewed literature. This includes the absence of published data on its electronic structure, frontier molecular orbitals, charge distribution, conformational analysis, potential reaction pathways, and transition states.

General insights can be drawn from studies on analogous compounds such as N-cyclopropylanilines and other substituted anilines. For instance, research on N-cyclopropylanilines suggests that the cyclopropyl group can be susceptible to ring-opening upon oxidation, a process that can be modeled computationally. researchgate.net Similarly, extensive computational work on various aniline derivatives provides a framework for how substituents affect electronic properties, molecular electrostatic potentials, and reactivity. mdpi.comresearchgate.netechemcom.com Studies on solvent effects on anilines also indicate that the surrounding medium can significantly influence their structure and electronic transitions. synchrotron-soleil.frresearchgate.netnih.gov

However, without specific calculations performed on this compound, any discussion would remain speculative and would not meet the requirement for scientifically accurate and detailed findings for the target molecule. Constructing the requested data tables for electronic properties, conformational energies, or reaction barriers is not possible without access to dedicated computational studies.

Therefore, the article on the "Computational and Theoretical Chemistry Studies on this compound" as outlined cannot be generated at this time due to the lack of specific research on this compound.

Computational and Theoretical Chemistry Studies on 4 Aminomethyl N Cyclopropylaniline

Prediction of Spectroscopic Parameters from Theoretical Models

This section would typically involve the use of quantum chemical calculations to predict various spectroscopic data, such as:

¹H and ¹³C NMR Chemical Shifts: Theoretical calculations can predict the nuclear magnetic resonance shielding tensors, which are then converted into chemical shifts. These predicted values are often compared with experimental data to confirm molecular structures.

Infrared (IR) and Raman Frequencies: Computational methods can calculate the vibrational modes of a molecule, which correspond to the peaks observed in IR and Raman spectra. This allows for the assignment of specific vibrational frequencies to the stretching and bending of bonds within the molecule.

UV-Vis Absorption Spectra: Time-dependent DFT (TD-DFT) is a common method used to predict the electronic transitions of a molecule, which determine its UV-Vis absorption spectrum. This provides insights into the molecule's color and its behavior when exposed to ultraviolet or visible light.

Reactivity Indices and Chemical Potential Analysis

This subsection would focus on the use of conceptual DFT to understand the chemical reactivity of the molecule. Key parameters include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Chemical Potential (μ): This parameter measures the tendency of electrons to escape from a system.

Global Hardness (η) and Softness (S): These indices describe the resistance of a molecule to change its electron configuration.

Electronegativity (χ): This is a measure of an atom's ability to attract shared electrons in a chemical bond.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.

Molecular Electrostatic Potential (MEP) Maps: These visual representations show the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting sites of chemical reactions.

Derivatives, Analogues, and Complex Scaffold Modifications of 4 Aminomethyl N Cyclopropylaniline

Synthesis of Substituted Aromatic Analogues

The aromatic core of 4-(aminomethyl)-N-cyclopropylaniline is amenable to substitution, allowing for the modulation of its electronic and steric properties. Standard electrophilic aromatic substitution reactions can be employed, although the directing effects of the N-cyclopropylamino and aminomethyl substituents must be considered. Both groups are activating and ortho-, para-directing. Given that the para-position is already substituted, electrophilic attack is expected to occur at the positions ortho to the N-cyclopropylamino group (C2 and C6) or ortho to the aminomethyl group (C3 and C5).

Halogenated analogues, for instance, can be synthesized through direct halogenation. The synthesis of halogen-substituted 4-aminoquinolines, a related class of compounds, has been achieved by diazotization of the aminoquinoline followed by coupling reactions, a strategy that could be adapted for N-cyclopropylaniline derivatives. nih.gov

Table 1: Potential Aromatic Substitution Reactions

| Reaction Type | Typical Reagents | Potential Product | Reference Principle |

|---|---|---|---|

| Halogenation (Bromination) | Br₂, FeBr₃ | Bromo-substituted analogue | nih.gov |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted analogue | General electrophilic aromatic substitution |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl-substituted analogue | General electrophilic aromatic substitution |

Functionalization and Derivatization of the Aminomethyl Moiety

The primary amine of the aminomethyl group is a key site for functionalization, offering a straightforward handle for introducing a wide array of substituents through N-alkylation and N-acylation reactions.

N-Alkylation: Selective mono-alkylation of primary amines can be achieved using various methods. One approach involves reacting the amine with an alkyl halide. To prevent over-alkylation, strategies such as using the amine hydrobromide salt in combination with a base can be employed to control the deprotonation and subsequent reaction of the primary amine. rsc.org Gold clusters supported on porous coordination polymers have also been shown to catalyze the one-pot N-alkylation of primary amines with alcohols, proceeding through a sequential oxidation/hydrogenation mechanism. d-nb.info Visible-light-induced methods without the need for metallic catalysts also provide a green alternative for N-alkylation of anilines. nih.gov

N-Acylation (Amide Bond Formation): The aminomethyl group readily reacts with carboxylic acids and their derivatives to form stable amide bonds. This transformation is fundamental in medicinal chemistry. For challenging couplings, such as those involving electron-deficient amines or sterically hindered substrates, various activating agents are employed. A common and effective protocol involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP), often with a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt), to facilitate the coupling. nih.gov Other protocols have been developed for particularly difficult amide bond formations, including the in situ generation of acyl fluorides which then react with the amine at elevated temperatures. rsc.orgnih.gov

Table 2: Derivatization of the Aminomethyl Moiety

| Reaction | Reagents | Product Functional Group | Reference Principle |

|---|---|---|---|

| N-Alkylation | Alkyl Halide, Base | Secondary Amine | rsc.orgd-nb.info |

| N-Acylation | Carboxylic Acid, EDC, DMAP, HOBt | Amide | nih.gov |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary/Tertiary Amine | General synthetic method |

Cyclopropane (B1198618) Ring Modifications and Transformations into Larger Rings

The cyclopropyl (B3062369) group attached to the aniline (B41778) nitrogen is not merely a passive substituent; its inherent ring strain (∼28 kcal/mol) makes it susceptible to unique chemical transformations, particularly ring-opening reactions. acs.org

Ring-Opening Reactions: The ring-opening of N-cyclopropylanilines is often initiated by a one-electron oxidation to form a nitrogen radical cation. acs.orgnih.gov This intermediate undergoes a rapid and irreversible cleavage of the cyclopropane ring to form a more stable iminium distonic radical cation. acs.org This process is energetically favorable due to the release of ring strain. acs.org The resulting reactive intermediate can then engage in downstream chemical reactions. For example, in the presence of nitrous acid, N-cyclopropyl-N-alkylanilines undergo selective cleavage of the cyclopropyl group from the nitrogen, leading to the formation of N-alkyl-N-nitrosoanilines and products derived from the opened three-carbon chain. nih.gov Such ring-opening reactions can be initiated through various means, including chemical, electrochemical, or photochemical methods. nih.govnih.gov

Transformations into Larger Rings: While direct ring expansion of the N-cyclopropyl group in this compound into a larger ring like a cyclobutane (B1203170) has not been specifically detailed, related transformations in other systems suggest its feasibility. For instance, Rh(II)-catalyzed reactions of cyclopropyl N-tosylhydrazones can lead to the formation of cyclobutenes through a ring expansion mechanism involving a rhodium carbene intermediate. organic-chemistry.org Furthermore, electrochemical methods have been developed for the regioselective ring expansion of cyclobutanols to 1-tetralones, demonstrating that four-membered rings can be further expanded. researchgate.net These methodologies highlight the potential for transforming the cyclopropane ring of N-cyclopropylaniline derivatives into larger, more complex carbocyclic systems under appropriate reaction conditions. nih.gov

Formation of Heterocyclic Scaffolds Incorporating the Core Structure

The bifunctional nature of this compound, possessing two distinct nitrogen centers and an aromatic ring, makes it a valuable precursor for the synthesis of complex heterocyclic scaffolds such as quinazolines and benzimidazoles. nih.govrsc.orgnih.gov

Quinazoline (B50416) Synthesis: Quinazolines are a class of bicyclic heterocycles with a broad range of biological activities. nih.govnih.gov Various synthetic routes exist for their construction. One common strategy involves the cyclocondensation of an anthranilic acid derivative (or related ortho-substituted aniline) with a one-carbon source. While the starting compound is a para-substituted aniline, intramolecular cyclization strategies could potentially be devised. For example, palladium-catalyzed three-component reactions of 2-aminobenzonitriles, aldehydes, and arylboronic acids provide a versatile route to diverse quinazoline structures. organic-chemistry.org Microwave-assisted synthesis has also emerged as an efficient method for preparing quinazolines from precursors like 2-aminobenzophenones and aldehydes. nih.govfrontiersin.org

Benzimidazole (B57391) Synthesis: Benzimidazoles are another privileged heterocyclic motif in medicinal chemistry. rsc.orgnih.gov The most common synthetic approach is the condensation of an ortho-phenylenediamine with an aldehyde or carboxylic acid. nih.gov By analogy, if the core structure of this compound were modified to include an additional amino group ortho to the existing N-cyclopropylamino group, it would become a direct precursor for benzimidazole synthesis. The choice of catalyst and reaction conditions, such as the use of specific bases, can influence the outcome and selectivity in reactions leading to benzimidazoles versus other heterocyclic systems like indazoles. organic-chemistry.org

Multi-Component Reactions (MCRs) Utilizing the Compound as a Building Block

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.gov The primary amine of the aminomethyl group in this compound makes it an ideal component for certain MCRs.

Ugi Four-Component Reaction (U-4CR): The Ugi reaction is a well-known MCR that combines an aldehyde (or ketone), a primary amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide. nih.govwikipedia.org The aminomethyl group of this compound can serve as the primary amine component in this reaction.

The general mechanism involves the initial formation of an imine from the amine and the carbonyl compound. This imine is then attacked by the isocyanide, followed by the addition of the carboxylate anion and a final Mumm rearrangement to yield the stable bis-amide product. wikipedia.org By employing this compound in a U-4CR, a highly complex molecule incorporating the N-cyclopropylaniline scaffold can be assembled in a single, efficient step. The diversity of commercially available aldehydes, carboxylic acids, and isocyanides allows for the creation of large libraries of complex derivatives based on this core structure. researchgate.netnih.gov Other MCRs, such as those involving cyclopropylamines to form cyclopentylamines, also highlight the utility of these strained rings in building complex scaffolds. rsc.org

Advanced Spectroscopic and Analytical Research Techniques for 4 Aminomethyl N Cyclopropylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule in solution and, with specific methods, in the solid state. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR can map out the carbon-hydrogen framework and reveal subtle details about the molecule's conformation and electronic environment.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in 4-(aminomethyl)-N-cyclopropylaniline. The chemical shift (δ), signal multiplicity (splitting pattern), and integration (proton count) are used to assemble the structural fragments of the molecule.

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, the aminomethyl (-CH₂NH₂) protons, the cyclopropyl (B3062369) protons, and the amine (N-H) protons. The aromatic protons on the 1,4-disubstituted benzene (B151609) ring would typically appear as two distinct doublets (an AA'BB' system), reflecting their coupling to adjacent protons. The aminomethyl protons would likely appear as a singlet, while the cyclopropyl protons would exhibit more complex multiplets due to coupling between themselves and the N-H proton.

¹³C NMR: The carbon spectrum provides a count of the unique carbon environments. For this compound, one would expect to see signals corresponding to the four distinct aromatic carbons (two substituted and two unsubstituted), the aminomethyl carbon, and the carbons of the cyclopropyl group. The chemical shifts are indicative of the electronic environment; for instance, the aromatic carbon attached to the nitrogen atom would be shifted significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic CH (ortho to -NH) | 6.60-6.80 (d) | 113.0-116.0 |

| Aromatic CH (ortho to -CH₂NH₂) | 7.00-7.20 (d) | 129.0-130.0 |

| Aromatic C-NH | - | 145.0-148.0 |

| Aromatic C-CH₂NH₂ | - | 135.0-138.0 |

| -CH₂NH₂ | ~3.80 (s) | 45.0-48.0 |

| N-H (cyclopropylamine) | Variable, broad | - |

| NH₂ (aminomethyl) | Variable, broad | - |

| Cyclopropyl CH | 2.40-2.60 (m) | 30.0-33.0 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and aniline (B41778) derivatives. Actual values may vary depending on solvent and experimental conditions.

While 1D NMR suggests a structure, 2D NMR techniques provide definitive proof of atomic connectivity. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting the adjacent aromatic protons and confirming the coupling within the cyclopropyl ring spin system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu This technique would be used to unambiguously assign each proton signal to its corresponding carbon signal in the ¹³C spectrum, for example, linking the aromatic proton signals to the aromatic carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bond connectivity. It is particularly useful for determining stereochemistry and conformation. For this molecule, NOESY could show correlations between the N-H proton of the cyclopropylamine (B47189) and the protons on the cyclopropyl ring, providing information about the preferred conformation around the C-N bond.

While solution NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers powerful insights into the structure, packing, and dynamics of molecules in their crystalline or amorphous solid forms. mdpi.comacs.org For aniline derivatives, which can form conductive polymers or materials with interesting solid-state properties, ssNMR is particularly valuable. wm.edu Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. mdpi.com For this compound, ssNMR could be used to:

Characterize different polymorphic (crystalline) forms, which may have distinct molecular conformations or intermolecular hydrogen-bonding networks.

Study the dynamics of the cyclopropyl or aminomethyl groups within the crystal lattice.

Analyze the structure of the compound if it were incorporated into a polymer matrix or composite material.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental formula of the compound. For this compound (C₁₀H₁₄N₂), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass of the protonated molecule, [M+H]⁺, with the calculated theoretical mass. rsc.org

Calculated Exact Mass of [C₁₀H₁₅N₂]⁺: 163.1230

Experimental HRMS: An experimental value matching this calculated mass would provide high confidence in the assigned molecular formula.

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragment ions. The pattern of these fragments provides a molecular fingerprint that can be used to confirm the structure. The fragmentation of amines and anilines is well-understood and typically involves cleavage of bonds adjacent to the nitrogen atom (alpha-cleavage). libretexts.orgnih.gov

For this compound, key fragmentation pathways would include:

Benzylic Cleavage: Loss of the •NH₂ radical from the aminomethyl group to form a stable benzylic cation.

Alpha-Cleavage at the Cyclopropylamine: Loss of the cyclopropyl group is a common pathway for N-cyclopropyl anilines, leading to a resonance-stabilized anilinium-type ion.

Loss of Aminomethyl Group: Cleavage of the bond between the aromatic ring and the aminomethyl group (CH₂NH₂) can occur.

Table 2: Predicted Key Mass Fragments for this compound

| m/z (Mass/Charge) | Predicted Ion Structure/Formula | Fragmentation Pathway |

|---|---|---|

| 162 | [C₁₀H₁₄N₂]⁺• | Molecular Ion (M⁺•) |

| 147 | [C₁₀H₁₃N]⁺• | Loss of •NH₂ from aminomethyl group |

| 132 | [C₉H₁₀N]⁺ | Loss of •CH₂NH₂ from the ring |

| 121 | [C₇H₇N₂]⁺ | Loss of •C₃H₅ (cyclopropyl radical) |

Analysis of these fragmentation pathways provides corroborating evidence for the presence of the N-cyclopropyl, p-substituted aniline, and aminomethyl moieties within the molecule. nih.gov

Advanced Ionization Techniques (e.g., ESI, MALDI)

Advanced ionization techniques are critical for the mass spectrometric analysis of this compound, particularly due to its polarity and potential for thermal lability. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization methods that allow for the generation of intact molecular ions, which is essential for accurate molecular weight determination. fiveable.mecreative-proteomics.com

Electrospray Ionization (ESI): ESI is particularly well-suited for analyzing this compound, as the molecule contains basic nitrogen atoms (in the primary and secondary amine groups) that can be readily protonated in solution. creative-proteomics.com The sample, dissolved in a polar solvent like methanol (B129727) or acetonitrile (B52724) with a small amount of acid (e.g., formic acid), is passed through a high-voltage capillary. This process generates a fine spray of charged droplets. fiveable.me As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase protonated molecules, [M+H]⁺. The high-resolution mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule.

Matrix-Assisted Laser Desorption/Ionization (MALDI): For MALDI analysis, the analyte is co-crystallized with a matrix material, such as α-cyano-4-hydroxycinnamic acid, which absorbs laser energy. fiveable.me A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, transferring a proton to the analyte molecule in the process. creative-proteomics.com This technique typically produces singly charged ions, simplifying spectral interpretation. fiveable.me MALDI is effective for obtaining the molecular weight of non-volatile and thermally sensitive compounds. creative-proteomics.com

The primary advantage of these soft ionization techniques is the minimal fragmentation they induce, preserving the molecular ion's integrity for unambiguous identification. creative-proteomics.com Should structural information be required, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion, providing insights into the molecule's connectivity.

| Technique | Principle | Expected Ion for this compound | Typical Application |

|---|---|---|---|

| Electrospray Ionization (ESI) | Ionization from charged droplets in a high electric field. fiveable.me | [M+H]⁺ | LC-MS coupling, analysis of polar molecules. fiveable.me |

| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Laser-induced desorption and ionization from a solid matrix. creative-proteomics.com | [M+H]⁺ | Analysis of large, non-volatile molecules, tissue imaging. fiveable.me |

X-Ray Crystallography for Absolute Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. nih.gov This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the compound's connectivity and revealing its conformational preferences.

The process involves four main steps: crystallization, data collection, structure solution, and refinement. nih.gov A high-quality single crystal of this compound would be required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and computationally processed to generate an electron density map, from which the atomic positions are determined.

For this compound, a crystallographic study would unequivocally confirm:

The substitution pattern on the aniline ring.

The geometry of the cyclopropyl group and its attachment to the nitrogen atom.

The conformation of the aminomethyl side chain relative to the aromatic ring.

Intermolecular interactions, such as hydrogen bonding involving the N-H groups, which dictate the crystal packing.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups within a molecule. nih.govmdpi.com These techniques probe the vibrational energy states of molecules, providing a unique "fingerprint" spectrum. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. For this compound, the IR spectrum would exhibit characteristic absorption bands. The N-H stretching vibrations are particularly diagnostic. The primary amine (-NH₂) of the aminomethyl group would typically show two bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region, while the secondary amine (N-H) of the cyclopropylamino group would show a single, weaker band in the same vicinity. C-H stretching from the aromatic ring, cyclopropyl ring, and methylene (B1212753) bridge would appear around 2850-3100 cm⁻¹. core.ac.uk Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. mdpi.com While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric vibrations and non-polar bonds, such as the C=C bonds in the aromatic ring, often produce strong Raman signals. The aromatic ring vibrations would be particularly prominent in the Raman spectrum of this compound.

Both techniques can be used to monitor reaction progress, for example, by observing the appearance of the characteristic amine bands or the disappearance of precursor functional group signals during its synthesis.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| -NH₂ (primary amine) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Weak |

| >N-H (secondary amine) | N-H Stretch | 3500 - 3300 | Weak |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Strong |

| Aliphatic C-H (CH₂, cyclopropyl) | C-H Stretch | 3000 - 2850 | Medium |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | Very Strong |

| -NH₂ | N-H Bend (scissoring) | 1650 - 1580 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org This technique is particularly useful for studying molecules containing chromophores, such as the conjugated π-system of the aniline ring in this compound. libretexts.org

The absorption of UV radiation promotes electrons from a lower energy molecular orbital (typically the Highest Occupied Molecular Orbital, HOMO) to a higher energy one (the Lowest Unoccupied Molecular Orbital, LUMO). libretexts.org The aniline chromophore is expected to exhibit two main types of transitions:

π → π* transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the benzene ring. They typically result in strong absorption bands. libretexts.org

n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital. These are generally of lower energy and intensity compared to π → π* transitions. youtube.com

The presence of the electron-donating amino groups (both the cyclopropylamino and the aminomethyl group) on the benzene ring acts as an auxochrome. This substitution is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene, due to the extension of the conjugated system by the nitrogen lone pairs. The position of the absorption maximum (λmax) can be sensitive to the solvent polarity.

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring (e.g., Advanced HPLC, GC-MS)

Chromatographic methods are indispensable for separating this compound from reaction mixtures, assessing its purity, and monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for the analysis of non-volatile and polar compounds like this compound. Due to the basic nature of the molecule, reversed-phase HPLC would be a suitable method. A C18 (octadecyl) stationary phase column could be used with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like acetonitrile or methanol. arxiv.org The basic amine groups may interact strongly with residual silanols on the silica (B1680970) support, potentially causing peak tailing. This can be mitigated by using an end-capped column or by adding a competing base like triethylamine (B128534) to the mobile phase. Detection is typically achieved using a UV detector set to a wavelength where the aniline chromophore absorbs strongly.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. mdpi.com For GC analysis, the analyte must be volatile and thermally stable. While this compound may be amenable to GC, its polarity and potential for hydrogen bonding could lead to poor peak shape and require high inlet temperatures. Derivatization of the amine groups (e.g., by acylation or silylation) can improve its volatility and chromatographic behavior. The mass spectrometer provides definitive identification of the compound based on its mass spectrum and fragmentation pattern. mdpi.com

These methods are quantitative and can be validated to determine the precise purity of a sample, making them essential for quality control in chemical synthesis.

Applications in Advanced Organic Synthesis and Materials Science Precursors Non Clinical

As a Versatile Building Block in Complex Molecule Construction

Organic building blocks are foundational molecular units used for the modular, bottom-up assembly of more complex chemical architectures. hilarispublisher.comsigmaaldrich.com The utility of a building block is defined by its chemical properties, reactivity, and the presence of functional groups that allow for strategic bond formation. hilarispublisher.comsigmaaldrich.com 4-(aminomethyl)-N-cyclopropylaniline features multiple reactive sites: the secondary cyclopropylamine (B47189), the primary benzylic amine, and the aromatic ring, which can be functionalized via electrophilic substitution. This multifunctionality allows it to serve as a versatile precursor in the synthesis of intricate molecular frameworks.

The N-cyclopropylaniline moiety is a key structural element in various complex molecules, including pharmaceuticals. For instance, N-cyclopropylaniline serves as a crucial building block in the synthesis of potent antimicrobial quinolinecarboxylic acids. The cyclopropyl (B3062369) group, in these cases, can enhance the efficacy of the final drug molecule. While direct synthesis examples for this compound are not extensively detailed in foundational literature, the established reactivity of its constituent parts provides a clear projection of its utility.

The primary aminomethyl group can be readily transformed into a wide array of other functionalities or used as a handle for coupling with other molecules. The secondary aniline (B41778) nitrogen allows for C-N bond formation reactions, a cornerstone of many synthetic strategies. researchgate.net The development of efficient synthetic routes, such as palladium-catalyzed amination to form N-arylcyclopropylamines, has significantly improved the accessibility and utility of such building blocks. researchgate.net

Table 1: Potential Synthetic Transformations of this compound

| Reactive Site | Type of Reaction | Potential Product Class |

|---|---|---|

| Primary Aminomethyl Group | Acylation, Alkylation, Reductive Amination | Amides, Secondary/Tertiary Amines |

| Secondary N-Cyclopropylamine | Buchwald-Hartwig Amination, Acylation | Tri-substituted Amines, Amides |